
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone, also known as 5-Chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline, is an organic compound belonging to the class of anilines. It is a white solid with a melting point of 97-99 °C and a boiling point of 302-303 °C. It is soluble in ethanol and slightly soluble in water. 5-Chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.
Mecanismo De Acción
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline is an organic compound belonging to the class of anilines. It acts as a nucleophile, reacting with electrophiles such as alkyl halides, acyl halides, and carbonyl compounds. In the presence of an acid catalyst, it reacts with 4-nitrophenylacetic acid to form the intermediate product, 5-chloro-2-methoxy-N-(4-nitrophenyl)acetamide. In the presence of an alkaline catalyst, the intermediate product is hydrolyzed to form 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline.
Biochemical and Physiological Effects
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline is not known to have any direct biochemical or physiological effects. However, it is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, which can have various biochemical and physiological effects. For example, the anti-inflammatory drug, diclofenac, which is synthesized from 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline, is known to have anti-inflammatory, analgesic, and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline in laboratory experiments is its availability. It is commercially available in a variety of forms, such as solid, liquid, and powder, which makes it easy to use in various experiments. However, there are some limitations to its use in laboratory experiments. For example, it is sensitive to light and air and is also highly flammable, which can pose a safety hazard in laboratory experiments.
Direcciones Futuras
Future research on 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline could focus on the development of new synthesis methods for the compound, as well as new applications for the compound in the synthesis of pharmaceuticals and agrochemicals. Additionally, research could be conducted on the biochemical and physiological effects of compounds synthesized from 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline, such as diclofenac. Finally, research could be conducted on the safety and toxicity of 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline to ensure its safe use in laboratory experiments.
Métodos De Síntesis
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline can be synthesized from 5-chloro-2-methoxyaniline and 4-nitrophenylacetic acid in two steps. The first step involves the reaction of 5-chloro-2-methoxyaniline and 4-nitrophenylacetic acid in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate product, 5-chloro-2-methoxy-N-(4-nitrophenyl)acetamide. The second step involves the hydrolysis of the intermediate product in the presence of an alkaline catalyst, such as sodium hydroxide, to form 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline.
Aplicaciones Científicas De Investigación
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline is used as an intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is used in the synthesis of a variety of compounds, such as 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)anilinium chloride, which is an important intermediate in the synthesis of the anti-inflammatory drug, diclofenac. It is also used in the synthesis of the herbicide, 2-methyl-5-chloro-N-((4-nitrophenyl)methyl)aniline, which is used to control weeds in agricultural fields.
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-23-16-7-4-12(17)10-14(16)18-9-8-15(20)11-2-5-13(6-3-11)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQDAKJFIKCDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2791748.png)
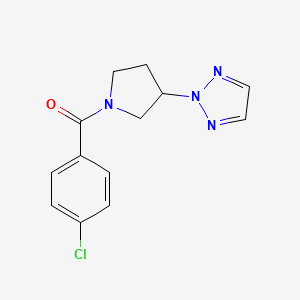
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)
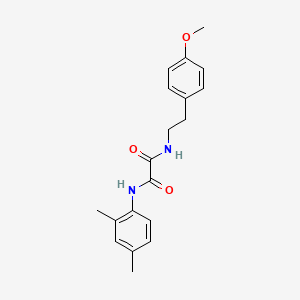
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)
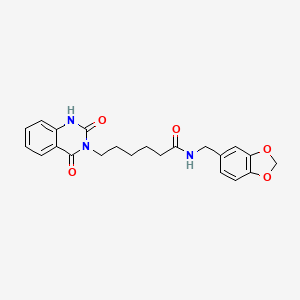

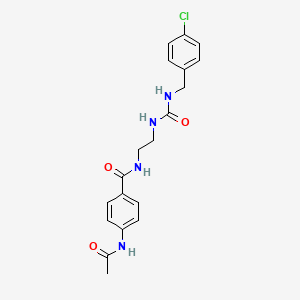

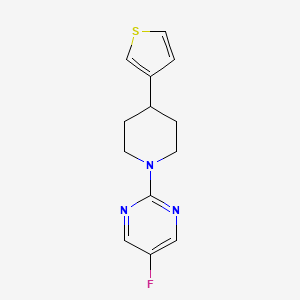
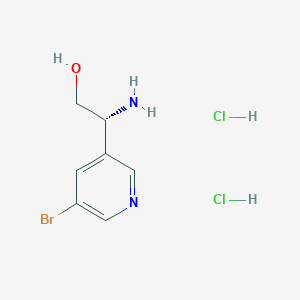
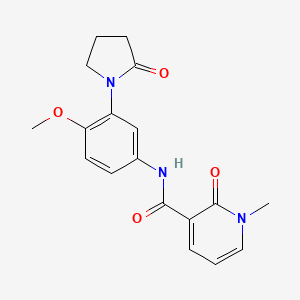
![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)